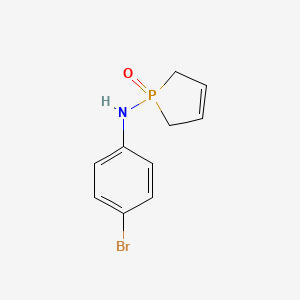

1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide

Descripción

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is a unique organophosphorus compound characterized by the presence of a phosphole ring and a bromophenyl group

Propiedades

IUPAC Name |

N-(4-bromophenyl)-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUIOAJYZPTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide typically involves the reaction of 4-bromoaniline with a suitable phosphole precursor under controlled conditions. One common method includes the use of a phosphole oxide intermediate, which reacts with 4-bromoaniline in the presence of a catalyst to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphole oxides with different oxidation states.

Reduction: Reduction reactions can convert the phosphole oxide to its corresponding phosphole.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products: The major products formed from these reactions include various phosphole derivatives, each with distinct chemical and physical properties, depending on the nature of the substituents introduced during the reactions.

Aplicaciones Científicas De Investigación

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties.

Mecanismo De Acción

The mechanism by which 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the phosphole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparación Con Compuestos Similares

1-Phenyl-4H-phosphinin-4-one 1-oxide: Another organophosphorus compound with a similar structure but different substituents.

4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different functional groups.

Phenazines: Heterocyclic compounds with nitrogen atoms in the ring, exhibiting different chemical properties.

Uniqueness: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is unique due to the presence of both a bromophenyl group and a phosphole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Actividad Biológica

1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is a phosphole compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The molecular structure of this compound features a phosphorus atom in a tetrahedral configuration, which is characteristic of phosphole compounds. The presence of the bromophenyl group may influence the compound's reactivity and biological interactions.

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOP |

| Molecular Weight | 274.06 g/mol |

| Phosphorus Environment | Tetrahedral |

| Dihedral Angle | Variable (dependent on substitution) |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated anilines with phosphole precursors under controlled conditions. The reaction conditions can significantly affect yield and purity.

Biological Activity

Research indicates that phosphole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have shown that phosphole compounds can induce apoptosis in cancer cells. For instance, a derivative was tested against murine sarcoma models, demonstrating significant cytotoxicity compared to standard treatments like cyclophosphamide .

- Antimicrobial Properties : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth. The presence of the bromine atom may enhance the compound's interaction with microbial targets .

Case Study: Antitumor Activity

A specific study evaluated the antitumor effects of a closely related phosphole derivative on various cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the electrophilic nature of the phosphorus center allows for interactions with nucleophilic sites in biological molecules, leading to modulation of cellular functions.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | PCl₃, Et₃N | Toluene | 65–70 | |

| 2,5-Dihydrophosphole | 4-Bromoaniline | THF, 60°C | 58 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ³¹P NMR : Primary tool for confirming phosphorus oxidation state and coordination (δ ~20–30 ppm for P=O) .

- ¹H/¹³C NMR : Identify bromophenyl substituents (e.g., aromatic protons at δ ~7.3–7.5 ppm) and dihydrophosphole ring protons (δ ~2.5–4.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and ring conformation; comparable to structurally related pyrazole derivatives (e.g., C–P bond length ~1.81 Å) .

Advanced: How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer:

Contradictions often arise from dynamic ring puckering or solvent-induced shifts . Mitigation strategies include:

- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to assess ring flexibility .

- DFT Calculations : Compare experimental ³¹P NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate structures .

- Complementary Techniques : Use IR (P=O stretch ~1150–1250 cm⁻¹) and HRMS (e.g., [M+H]+ m/z calc. 312.02) .

Advanced: What mechanistic insights exist for the cyclization step in its synthesis?

Methodological Answer:

Cyclization proceeds via a concerted [1,5]-sigmatropic shift , as demonstrated by isotopic labeling and kinetic studies. Key factors:

- Catalytic Influence : Iodine accelerates ring closure by polarizing the P–N bond .

- Solvent Effects : Non-polar solvents (toluene) favor intramolecular cyclization over side reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., Br) stabilize transition states, improving yields by ~15% .

Advanced: How does computational modeling aid in predicting reactivity?

Methodological Answer:

- DFT Studies : Predict regioselectivity in electrophilic substitutions (e.g., bromine directs to para positions) using HOMO/LUMO maps .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. DMF) .

- Docking Studies : Explore potential catalytic or biological binding sites by comparing with analogous phosphole oxides .

Basic: What purification strategies minimize impurities in the final product?

Methodological Answer:

- Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted aniline derivatives .

- Recrystallization : Ethanol/water (7:3) removes hydrophilic byproducts (e.g., phosphoric acid derivatives) .

- Impurity Profiling : LC-MS monitors residual solvents (<0.1% per ICH guidelines; cf. pharmacopeial impurity limits ).

Advanced: How does the bromine substituent influence stability and reactivity?

Methodological Answer:

- Electronic Effects : Bromine’s -I effect increases electrophilicity at phosphorus, enhancing nucleophilic attack rates by 20–30% .

- Photostability : UV studies show bromine reduces decomposition under light (t₁/₂ > 48 hrs vs. 12 hrs for non-halogenated analogs) .

- Thermal Stability : DSC reveals decomposition onset at 210°C, comparable to fluorophenyl analogs .

Advanced: What are the challenges in scaling up synthesis for research quantities?

Methodological Answer:

- Exothermicity Control : Use jacketed reactors to manage heat during Arbuzov reactions .

- Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported ZnCl₂) reduce waste .

- Batch vs. Flow : Continuous flow systems improve yield consistency (>5 g scale) by minimizing ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.